4-(2,4-Difluorophenoxy)-3-fluoroaniline
Description
Strategic Role of Fluorine in Modulating Molecular Properties and Reactivity in Organic Systems
The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance the parent compound's pharmacological profile. researchgate.netnih.gov The unique properties of the fluorine atom, such as its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine (C-F) bond, allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group. nih.govpsu.edu This substitution can profoundly influence a molecule's physicochemical and biological characteristics. researchgate.net
Strategically placed fluorine atoms can modulate several key parameters. nih.gov For instance, fluorination can alter the acidity (pKa) of nearby functional groups through strong inductive effects. nih.gov It can also enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation, thereby increasing the drug's half-life. researchgate.netnih.gov Furthermore, the introduction of fluorine can impact a molecule's conformation and lipophilicity, which in turn affects its membrane permeability and binding affinity to target proteins. nih.govresearchgate.net The electron-withdrawing nature of fluorine can influence the electronic properties of aromatic rings, affecting interactions like π-stacking. nih.gov These modifications are crucial in the rational design of new therapeutic agents. nih.govnih.gov
Overview of Aniline (B41778) and Phenoxy Scaffolds as Privileged Structures in Contemporary Chemical Synthesis
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The aniline motif is a common substructure in many drug candidates due to its synthetic versatility and ability to engage in key binding interactions with biological targets. cresset-group.com However, the aniline moiety can also be a metabolic liability, as it is susceptible to oxidative metabolism that can lead to the formation of reactive metabolites. nih.govacs.org This has prompted medicinal chemists to explore modifications, such as the introduction of fluorine, to mitigate these undesirable properties while retaining or enhancing biological activity. cresset-group.com
The diaryl ether linkage, characterized by a phenoxy group attached to another aromatic ring, is another privileged scaffold in drug discovery. This structural unit offers a favorable combination of chemical stability and conformational flexibility. The ether bond allows for a degree of rotational freedom between the two aromatic rings, enabling the molecule to adopt an optimal conformation for binding to a target receptor. This motif is present in numerous biologically active compounds, contributing to their efficacy and desired pharmacokinetic properties.
Research Trajectories and Academic Significance of 4-(2,4-Difluorophenoxy)-3-fluoroaniline
The compound this compound emerges as a molecule of significant interest at the intersection of fluorine chemistry and privileged scaffold design. Its structure combines the key features discussed above: a trifluorinated diaryl ether aniline system. The specific substitution pattern—a 2,4-difluorophenoxy group and a 3-fluoroaniline (B1664137) moiety—is not arbitrary. Each fluorine atom is strategically positioned to fine-tune the molecule's electronic and steric properties.
The primary academic and industrial significance of this compound lies in its role as a key intermediate in the synthesis of advanced pharmaceutical agents. Notably, it is a crucial building block for the development of Mivebresib (also known as ABBV-075), a potent inhibitor of the Bromodomain and Extraterminal Domain (BET) family of proteins. nih.gov BET inhibitors are a promising class of drugs being investigated for the treatment of various cancers and inflammatory diseases. nih.gov The synthesis of Mivebresib involves the elaboration of the this compound core, highlighting the compound's importance in providing a precisely functionalized scaffold for constructing a complex and clinically relevant molecule. nih.gov The development of such potent inhibitors underscores the value of this specific fluorinated aniline derivative in modern drug discovery programs. nih.gov
Physicochemical Properties of this compound
The following table summarizes key computed physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈F₃NO | nih.gov |
| Molecular Weight | 239.19 g/mol | scbt.com |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1800628-31-0 | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-difluorophenoxy)-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXJYMNNLXASGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2,4 Difluorophenoxy 3 Fluoroaniline and Its Analogs
Classical and Contemporary Approaches to Diarylether and Fluoroaniline (B8554772) Bond Formation
The construction of the target molecule involves the formation of a diaryl ether (C-O) bond and the presence of a fluoroaniline moiety, which can be synthesized or modified using a variety of classical and modern cross-coupling techniques.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-O and C-N bonds, particularly on electron-deficient aromatic rings. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. nih.gov For the synthesis of diaryl ethers, an SNAr reaction between a phenol (or its corresponding phenoxide) and an activated fluoroaromatic compound is a common and effective strategy. acs.orgmdpi.com
In the context of 4-(2,4-Difluorophenoxy)-3-fluoroaniline, a typical synthetic route involves the SNAr reaction of a substituted phenol with an activated difluoronitrobenzene. For instance, the reaction between morpholine and 3,4-difluoronitrobenzene can be performed in refluxing acetonitrile to form 4-(2-fluoro-4-nitrophenyl)morpholine. researchgate.net A similar strategy can be applied to form the diaryl ether linkage. The synthesis of the precursor 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid, is achieved through the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group. researchgate.net
The efficiency of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (such as -NO2, -CN, -CF3) ortho or para to the leaving group (typically a halogen) is crucial for activating the substrate towards nucleophilic attack. nih.govacs.org Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to. This makes polyfluorinated aromatics particularly suitable substrates. acs.orgmdpi.com
The synthesis of the target compound can be envisioned through the reaction of 2,4-difluorophenol (B48109) with 1,2-difluoro-4-nitrobenzene. The nitro group activates the ring for SNAr, and its subsequent reduction yields the desired aniline (B41778) functionality. researchgate.net
Table 1: Examples of SNAr Reactions in the Synthesis of Aryl Ethers and Amines
| Nucleophile | Electrophile | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Morpholine | 3,4-Difluoronitrobenzene | 4-(2-fluoro-4-nitrophenyl)morpholine | Acetonitrile, reflux | Not specified | researchgate.net |
| Morpholine | 1,2-Difluoro-4-nitrobenzene | 4-(2-fluoro-4-nitrophenyl)morpholine | Neat | Not specified | researchgate.net |
| Various Alcohols | Fluorinated (Hetero)aromatics | Carbohydrate-Aryl Ethers | KHMDS, THF | Good to Excellent | acs.org |
| Di-phenols | Hexafluorobenzene (HFB) | Ether-linked perfluorinated polymers | K2CO3, DMAc, 165 °C | Not specified | mdpi.com |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis for preparing aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. wikipedia.orgorganic-chemistry.org It offers significant advantages over traditional methods, such as broader substrate scope, greater functional group tolerance, and milder reaction conditions. wikipedia.orgrsc.org
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success. Early systems used monodentate phosphine ligands, while later generations of catalysts employ sterically hindered and electron-rich ligands like XPhos or bidentate ligands such as BINAP and DPPF, which improve reaction rates and yields. wikipedia.orgrsc.org
For synthesizing fluoroanilines, the Buchwald-Hartwig reaction provides a direct and versatile route. It can be used to couple an amine with a fluorinated aryl halide. For example, the reaction has been successfully applied to couple 4-fluoroaniline with brominated thieno[3,2-d]pyrimidin-4(3H)-one using a Pd₂(dba)₃/XPhos catalyst system. rsc.org The methodology is also applicable to aryl perfluorooctanesulfonates, extending the scope of coupling partners. nih.gov
Table 2: Representative Buchwald-Hartwig Amination Reactions
| Aryl Halide/Pseudohalide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Perfluorooctanesulfonates | Various Amines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | Not specified | nih.gov |
| 6-bromo-thienopyrimidinone | 4-fluoroaniline | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 23% | rsc.org |
| Aryl Halides | Aqueous Ammonia | Pd(OAc)₂ / Ligand | Hydroxide | Not specified | General Method | organic-chemistry.org |
While not directly forming the C-O or C-N bonds of the target molecule, the Suzuki-Miyaura coupling is an indispensable tool for creating C-C bonds, particularly for synthesizing biaryl structures that could serve as precursors or analogs. cardiff.ac.uk This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl or vinyl halide or pseudohalide. cardiff.ac.uknih.gov
The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of many boronic acids. researchgate.net These features make it highly valuable in pharmaceutical and materials science research. For instance, the synthesis of fluorinated biphenyl derivatives can be efficiently achieved via Suzuki coupling in aqueous solvents at room temperature. researchgate.net The reaction can also be highly regioselective; for example, the site-selective coupling of 1,4-dibromo-2-fluorobenzene with arylboronic acids allows for the controlled synthesis of fluorinated terphenyls. researchgate.net
In the context of this compound analogs, the Suzuki reaction could be employed to build more complex aromatic systems prior to the key diaryl ether formation or amination steps. For example, a substituted phenylboronic acid could be coupled to a dihalo-fluorobenzene to create a functionalized biaryl system, which could then be further elaborated into a diaryl ether amine. The development of fluoride-enhanced Suzuki-Miyaura coupling conditions has also proven effective for sensitive substrates, such as those containing a glutarimide moiety, preserving stereochemistry. acs.org
Table 3: Examples of Suzuki-Miyaura Coupling for Aryl-Aryl Linkages
| Aryl Halide | Boronic Acid/Ester | Catalyst System | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1,2-dichlorohexafluorocyclopentene | Thiophene boronic acids | Not specified | Not specified | Thiophene-substituted diarylethenes | nih.gov |
| 1,4-Dibromo-2-fluorobenzene | Arylboronic acids | Not specified | Not specified | Fluorinated para-terphenyls | researchgate.net |
| Coumarin fluorosulfates | Aryl boronic acids | Pd(PPh₃)₂Cl₂ | Na₂CO₃, H₂O, 60°C | Phenyl-substituted coumarins | cardiff.ac.uk |
Achieving regioselectivity in the functionalization of polyfluorinated aromatic systems is a significant synthetic challenge. The fluorine atoms strongly influence the reactivity and orientation of incoming substituents through a combination of inductive and resonance effects. The synthesis of partially fluorinated compounds often relies on regioselective transformations of C-F bonds on perfluoroarenes. mdpi.com
One powerful strategy is hydrodefluorination (HDF), which selectively replaces a C-F bond with a C-H bond. mdpi.com For instance, transfer hydrogenative defluorination catalyzed by an iridium complex can achieve C-F bond cleavage with high regioselectivity, typically at the position para to a substituent other than fluorine. mdpi.com This selectivity is consistent with a nucleophilic aromatic substitution mechanism. mdpi.com
Another approach is to exploit directing groups that can guide a catalyst or reagent to a specific C-H or C-F bond. Boron-directed benzannulation offers a mild and regiospecific route to access a range of perfluoroalkyl-substituted aromatic building blocks. nih.gov This method avoids the need for pre-existing functionality and provides excellent regiocontrol. nih.gov Furthermore, photochemical methods are emerging as powerful tools for the regioselective functionalization of polyfluorinated aromatics under mild conditions, enabling C-H borylation, thiolation, and sulfinylation. researchgate.net
For the synthesis of this compound, precise regiocontrol is essential to install the phenoxy, fluoro, and amino groups at the correct positions on the aniline ring. This often involves a multi-step sequence where the directing effects of existing substituents are carefully considered at each stage.
Innovations in Sustainable and Green Chemical Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of complex molecules like fluorinated anilines, this involves developing more efficient reactions, using less hazardous materials, and minimizing waste. dovepress.comsemanticscholar.org
A key aspect of green synthesis is the optimization of reaction conditions to reduce energy consumption and improve efficiency. researchgate.net For diaryl ether synthesis, which often requires high temperatures in reactions like the Ullmann condensation, research has focused on developing more active catalysts that function under milder conditions. Copper-catalyzed C-O cross-coupling reactions, for example, have been optimized by screening solvents, bases, and ligands. jsynthchem.combeilstein-journals.org Studies have shown that polar solvents like DMF or DMSO can significantly increase reaction yields, and temperatures can be optimized to balance reaction rate and efficiency. jsynthchem.com The use of water as a solvent in Suzuki-Miyaura couplings represents a significant advancement in making these processes more environmentally friendly. cardiff.ac.uk
Recent advances in fluorine chemistry are also driven by green principles. While traditional fluorination methods like the Balz–Schiemann reaction often require harsh conditions and produce hazardous waste, newer methods focus on catalytic and more atom-economical approaches. dovepress.com The development of electrochemical fluorination provides a sustainable and scalable platform for creating organofluorine compounds under mild conditions. researchgate.net Furthermore, protocols that utilize CO₂ or CS₂ as benign C1 sources for synthesizing fluorinated amines represent a significant step towards greener synthetic routes. acs.org
For the industrial production of this compound, implementing energy-efficient processes such as flow chemistry could offer significant advantages. Flow reactors can improve heat transfer, enhance safety, and allow for precise control over reaction parameters, often leading to higher yields and purity with reduced energy input compared to batch processing. researchgate.net
Utilization of Environmentally Benign Solvents and Solvent-Free Methodologies
The traditional synthesis of diaryl ethers, a key structural feature of this compound, often relies on the Ullmann condensation or nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org These reactions have historically required high-boiling, polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which pose environmental and safety concerns. wikipedia.org Consequently, significant research has been directed towards developing greener alternatives.
Solvent-free, or neat, reaction conditions represent a significant advancement in sustainable chemistry. mdpi.com For the synthesis of diaryl ethers, methodologies using a solid base like potassium fluoride (B91410) on alumina (KF/Alumina) under solvent-free conditions have proven effective. researchgate.net These reactions can proceed at ambient temperature or with brief microwave irradiation, which can dramatically reduce reaction times from hours to minutes. researchgate.netresearchgate.net Microwave-assisted solventless synthesis is particularly effective for coupling phenols with electron-deficient aryl fluorides, offering high to excellent yields without the need for a catalyst. researchgate.net This approach offers improvements in cost, reaction time, temperature, and ease of product isolation, as products can often be recovered by simple filtration. researchgate.net
Another innovative approach involves the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors that form a liquid with a melting point lower than either individual component. An efficient protocol for copper-catalyzed Ullmann-type C-O bond formation has been developed using choline chloride-based eutectic mixtures as both the solvent and a reaction partner. nih.gov These biodegradable solvents allow the reaction to proceed under mild, aerobic, and ligand-free conditions, with the catalyst and solvent system being recyclable up to seven times. nih.gov
| Methodology | Solvent/Conditions | Key Features | Typical Reaction Time |
|---|---|---|---|
| Solid-Supported SNAr researchgate.net | Solvent-free, KF/Alumina | Low cost, simple product isolation, ambient temperature. | Hours |
| Microwave-Assisted SNAr researchgate.net | Solvent-free | Rapid, catalyst-free for activated substrates, high yields. | 5-10 minutes |
| Ullmann Coupling in DES nih.gov | Choline Chloride/Glycerol | Biodegradable, recyclable, mild conditions (80 °C), ligand-free. | ~6 hours |
Exploration of Heterogeneous Catalysis and Biocatalysis for Enhanced Selectivity and Yield
Heterogeneous Catalysis
The synthesis of this compound typically involves two key catalytic steps: the formation of the diaryl ether bond and the reduction of a nitro group to an aniline. Heterogeneous catalysts are highly advantageous as they can be easily separated from the reaction mixture, enabling simplified purification and catalyst recycling.
For the Ullmann-type C-O coupling, modern methodologies have moved beyond stoichiometric copper powder to catalytic systems. wikipedia.org Easily recoverable heterogeneous catalysts, including palladium, gold, and bimetallic nanoparticles, have been effectively employed. researchgate.net For the subsequent reduction of a fluoronitroarene precursor to the corresponding aniline, catalytic hydrogenation is the method of choice. Heterogeneous catalysts such as palladium on activated carbon (Pd/C) and Raney nickel are highly efficient for this transformation. google.comgoogle.com These catalysts demonstrate excellent chemoselectivity, reducing the nitro group while leaving the fluorine substituents and the diaryl ether bond intact. google.comgoogle.com The use of Pd/C is particularly common, offering high yields and the ability to be recycled, which lowers production costs. google.com
| Reaction Step | Catalyst | Advantages |
|---|---|---|
| C-O Coupling (Ullmann-type) researchgate.net | Pd, Au, or Cu nanoparticles | High activity, recyclability, ligand-free options. |
| Nitro Group Reduction google.comgoogle.com | 5-10% Pd/C | High yield, excellent chemoselectivity, recyclability, industry standard. |
| Nitro Group Reduction google.com | Raney Nickel | Cost-effective, effective for hydrogenation. |
Biocatalysis
Biocatalysis offers the potential for unparalleled selectivity under extremely mild reaction conditions. nih.gov The field of "fluorine biocatalysis" explores the use of enzymes to perform transformations on fluorinated molecules. nih.govacsgcipr.org While the direct enzymatic synthesis of a complex molecule like this compound is not yet established, enzymes show promise for synthesizing fluorinated building blocks. nih.gov For instance, dehydrogenases have been used for the enantioselective synthesis of fluorinated alanines from fluorinated pyruvate precursors, demonstrating that enzymes can process substrates with fluorine atoms near the reaction center. nih.gov The primary enzyme capable of forming a C-F bond, fluorinase, acts on specific substrates via an SN2 mechanism, and its substrate scope is currently limited. acsgcipr.org The future development of engineered enzymes could expand the application of biocatalysis to include key steps in the synthesis of complex fluorinated aromatics, offering a green and highly selective alternative to traditional chemical methods.
Implementation of Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry, or continuous manufacturing, provides numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. chemistryviews.orgresearchgate.net These benefits are particularly relevant for the synthesis of fluorinated compounds, which can involve hazardous reagents or energetic intermediates.
A continuous-flow process for synthesizing a molecule like this compound could involve a sequential reactor setup. The initial SNAr or Ullmann coupling to form the diaryl ether could be performed in a heated flow coil reactor, allowing for precise temperature control and short residence times. This would be followed by an in-line hydrogenation step in a packed-bed reactor containing a heterogeneous catalyst like Pd/C. researchgate.net This integration of steps eliminates the need for isolating intermediates, reducing waste and processing time. chemistryviews.org
Comprehensive Spectroscopic and Structural Elucidation of 4 2,4 Difluorophenoxy 3 Fluoroaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional NMR spectra provide foundational information about the number and types of proton, carbon, and fluorine atoms in distinct chemical environments.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2,4-Difluorophenoxy)-3-fluoroaniline is expected to exhibit a series of signals in the aromatic region, corresponding to the protons on the two phenyl rings. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the ether linkage, as well as the electron-donating nature of the aniline's amino group. The multiplicity of each signal, governed by spin-spin coupling with neighboring protons and fluorine atoms, provides crucial information about the substitution pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. Carbons bonded to fluorine atoms will exhibit characteristic splitting patterns due to ¹J(C-F) and ²J(C-F) coupling, which aids in their assignment. The carbons of the aniline (B41778) ring are influenced by the amino group, while those of the phenoxy ring are affected by the ether oxygen and the two fluorine substituents.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms. The spectrum is anticipated to show three distinct signals, one for each of the fluorine atoms in the molecule, as they reside in different chemical environments. The chemical shifts and coupling constants between the fluorine atoms (J(F-F)) and between fluorine and protons (J(H-F)) are invaluable for confirming the substitution pattern on both aromatic rings.
Interactive Data Table: Predicted ¹H, ¹³C, and ¹⁹F NMR Data
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
| Aniline Ring | |||
| H-2 | ~6.5 | ~105 | |
| F-3 | ~155 (d) | ~-120 | |
| C-4 (ether link) | ~140 | ||
| H-5 | ~6.8 | ~115 | |
| H-6 | ~7.0 | ~120 | |
| Phenoxy Ring | |||
| H-3' | ~7.1 | ~110 (dd) | |
| F-2' | ~158 (dd) | ~-115 | |
| C-1' (ether link) | ~145 | ||
| F-4' | ~160 (dd) | ~-110 | |
| H-5' | ~7.2 | ~125 (m) | |
| H-6' | ~6.9 | ~118 (dd) |
Note: The data presented in this table are predicted values based on established principles of NMR spectroscopy and data from analogous structures. Actual experimental values may vary.
Two-dimensional NMR experiments are essential for establishing the precise connectivity and spatial relationships between atoms, which is critical for the definitive structural assignment of complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be used to trace the connectivity of the protons within each of the aromatic rings, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon resonances based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for establishing the connectivity between different fragments of the molecule, such as the link between the two aromatic rings through the ether oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is crucial for determining the three-dimensional conformation of the molecule in solution, including the relative orientation of the two aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, HRMS would provide a highly accurate mass measurement, confirming its elemental composition of C₁₂H₈F₃NO.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₁₂H₈F₃NO |
| Calculated Monoisotopic Mass | 255.0558 |
| Observed Mass (m/z) | [M+H]⁺ 256.0631 |
Note: The observed mass is a hypothetical value for the protonated molecule and would be experimentally determined to a high degree of accuracy.
Vibrational Spectroscopy: Infrared (IR) and Raman for Characteristic Functional Groups
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (~3000-3100 cm⁻¹), C=C stretching of the aromatic rings (~1450-1600 cm⁻¹), C-O-C stretching of the diaryl ether (~1200-1250 cm⁻¹), and strong C-F stretching vibrations (~1100-1300 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-O-C bond and the C-F bonds would also be observable.
Interactive Data Table: Characteristic Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3450-3300 | Weak |
| C-H Stretch (Aromatic) | 3100-3000 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Strong |
| C-O-C Stretch (Ether) | 1250-1200 | Moderate |
| C-F Stretch | 1300-1100 | Moderate |
Note: These are typical frequency ranges for the indicated functional groups.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide definitive information on bond lengths, bond angles, and dihedral angles, offering an unambiguous depiction of the molecule's conformation in the crystalline form.
Interactive Data Table: Predicted X-ray Crystallographic Parameters
| Parameter | Predicted Value |
| C-N Bond Length | ~1.38 Å |
| C-O (ether) Bond Lengths | ~1.37 Å |
| C-F Bond Lengths | ~1.35 Å |
| C-O-C Bond Angle | ~118° |
| Dihedral Angle (Ring-Ring) | ~60-80° |
Note: These values are based on typical bond lengths and angles for similar molecular fragments and would be precisely determined by X-ray diffraction analysis.
Characterization of Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound, while not experimentally determined, can be predicted to be governed by a variety of intermolecular interactions, primarily hydrogen bonding and halogen bonding, which are characteristic of fluorinated aromatic compounds.
Hydrogen Bonding: The aniline moiety, with its -NH2 group, is a potent hydrogen bond donor. In a crystal lattice, it is highly probable that the amine protons would form intermolecular hydrogen bonds with electronegative atoms on neighboring molecules. The most likely hydrogen bond acceptors would be the fluorine atoms and the nitrogen atom of the aniline group itself. While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, studies on fluoroanilines and other fluorinated compounds have demonstrated the existence of N-H···F hydrogen bonds. consensus.appnih.govucla.edu These interactions, although weak, can play a significant role in determining the crystal packing. Additionally, N-H···N hydrogen bonds between aniline groups of adjacent molecules are also a common feature in the crystal structures of anilines.
Halogen Bonding: Halogen bonding is another important non-covalent interaction that could influence the crystal structure. A halogen bond is formed when there is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. nih.gov In this compound, the fluorine atoms, particularly when attached to an electron-withdrawing aromatic ring, can act as halogen bond donors. The electron-rich regions of the aromatic rings or the lone pairs on the nitrogen and oxygen atoms could serve as halogen bond acceptors. The directionality and strength of these interactions are influenced by the electronic environment of the fluorine atoms. nih.gov Studies on fluorinated aromatic compounds have shown that C-F···π and C-F···N/O interactions can be significant in directing the self-assembly of molecules in the solid state. researchgate.net
Computational Chemistry and Advanced Molecular Modeling Studies of 4 2,4 Difluorophenoxy 3 Fluoroaniline
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For a molecule like 4-(2,4-Difluorophenoxy)-3-fluoroaniline, DFT calculations can provide profound insights into its intrinsic nature.
The electronic character of this compound is fundamentally governed by the interplay between the electron-donating amino group and the electron-withdrawing fluorine atoms, mediated by the aromatic systems and the ether bridge. DFT calculations can precisely map this electronic landscape.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In analogous fluorinated anilines, the HOMO is typically localized on the aniline (B41778) ring, particularly involving the nitrogen atom's lone pair, indicating its propensity to act as an electron donor. Conversely, the LUMO is often distributed across the aromatic systems, influenced by the electron-withdrawing fluorine atoms, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. Studies on similar anilines have shown that substituent effects can modulate this gap. nih.gov
The charge distribution, often analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. The highly electronegative fluorine atoms will exhibit negative partial charges, withdrawing electron density from the phenyl rings. The nitrogen atom of the aniline group will also carry a negative charge, while the adjacent carbon atoms and the hydrogen atoms of the amine group will be more positive. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.
A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the fluorine atoms and the nitrogen atom, indicating regions susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the amine hydrogens, highlighting their hydrogen-bond donating capability.
Table 1: Illustrative DFT-Calculated Electronic Properties for a Representative Fluorinated Aniline Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Indicates electron-donating capability |
| LUMO Energy | -1.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.1 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |
Note: The values in this table are illustrative and based on typical DFT calculations for similar fluorinated aromatic compounds. Actual values for this compound would require specific calculations.
DFT calculations are instrumental in predicting various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in structural elucidation. The calculated frequencies would correspond to specific vibrational modes, such as the N-H stretching of the aniline group, the C-F stretching modes, and the C-O-C stretching of the ether linkage.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with reasonable accuracy, providing another layer of structural verification. The calculated ¹H, ¹³C, and ¹⁹F NMR spectra would be sensitive to the electronic environment of each nucleus, which is directly influenced by the molecular conformation.
The conformational landscape of this compound is primarily defined by the torsional angles of the diaryl ether linkage. DFT calculations can be used to perform a conformational search to identify the most stable conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance between the aromatic rings and electronic effects, such as hyperconjugation and dipole-dipole interactions. For substituted diphenyl ethers, non-planar, or twisted, conformations are often energetically favored to alleviate steric clash. acs.org
DFT is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, this could involve studying its reactivity in various transformations, such as electrophilic aromatic substitution or reactions involving the aniline moiety. By locating the transition state structures and calculating their energies, reaction barriers can be determined, providing a quantitative measure of the reaction rate. This allows for a detailed understanding of how the substituents influence the molecule's reactivity and the regioselectivity of its reactions. For instance, the fluorine atoms and the phenoxy group will direct incoming electrophiles to specific positions on the aniline ring.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal the flexibility and interactions of this compound in a simulated environment.
Furthermore, by employing advanced sampling techniques within the MD framework, the free energy landscape associated with the rotation around these bonds can be mapped. This would reveal the energy barriers separating different conformational states, providing insights into the timescale of conformational changes. Such information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein or interact with other molecules.
Table 2: Representative Torsional Angle Analysis from an MD Simulation of a Substituted Diphenyl Ether
| Torsional Angle | Average Value (degrees) | Standard Deviation (degrees) |
| C(aryl)-O-C(aryl)-C(aryl) | 45.2 | 15.8 |
| O-C(aryl)-C(aryl)-C(aryl) | -120.5 | 20.3 |
Note: This table presents hypothetical data to illustrate the type of information obtainable from an MD simulation. The specific values would depend on the force field and simulation conditions.
The radial distribution function (RDF) is a common tool used to analyze these interactions. The RDF for water molecules around the amine hydrogens would reveal the distance and ordering of the first and second solvation shells. Similarly, analyzing the interactions of the fluorine atoms with the solvent can provide insights into their influence on the molecule's solubility and partitioning behavior. Understanding these interactions is critical for predicting the molecule's behavior in different phases and its potential for transport across biological membranes.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Methodologies
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on closely related analogs, particularly those containing the 4-oxy-3-fluoroaniline core, have demonstrated the utility of this approach. For instance, QSAR and regression analyses have been successfully employed to predict the in vitro anti-tumor activities of bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline linker against various cancer cell lines. researchgate.net These studies have shown a significant correlation between the physicochemical parameters of the derivatives and their biological efficacy, suggesting that similar models could be developed for this compound to predict its potential biological activities. researchgate.net
In a related study, QSAR models were developed for a series of c-Met kinase inhibitors that included derivatives of 3-fluoro-4-(pyrrolo[2,1-f] researchgate.netresearchgate.netnih.govtriazin-4-yloxy)aniline. researchgate.net The best models incorporated steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, as well as 2D-autocorrelation descriptors and polar surface area. researchgate.net These findings highlight the key molecular features that likely govern the biological activity of compounds containing the 3-fluoro-4-oxyaniline moiety.
A hypothetical QSAR model for a series of analogs based on the this compound scaffold could be developed by synthesizing a library of derivatives with varied substituents. The biological activity of these compounds would be experimentally determined, and then a range of molecular descriptors would be calculated.
Table 1: Hypothetical Descriptors for a QSAR Model of this compound Analogs
| Descriptor Type | Specific Examples | Potential Impact on Activity |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Influences electrostatic interactions with biological targets. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the fit of the molecule within a receptor's binding pocket. |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and shape of the molecule. |
By applying statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a predictive equation could be generated. Such a model would be invaluable for predicting the activity of untested analogs and for guiding the synthesis of more potent compounds.
In Silico Approaches for Rational Molecular Design
In silico methods are instrumental in the rational design of new molecules with desired properties. These approaches range from screening large virtual libraries to designing novel chemical entities from scratch.
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This is often followed by molecular docking, which predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov
For this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with various potential biological targets. Given that structurally related fluorinated anilines have been investigated as kinase inhibitors and anticancer agents, potential targets could include protein kinases such as c-Met or B-raf. researchgate.netnih.gov
A typical molecular docking workflow for this compound would involve:
Preparation of the Ligand: Generating a 3D conformation of the molecule.
Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock Vina to place the ligand into the binding site of the receptor in various orientations and conformations.
Scoring and Analysis: Calculating the binding energy for each pose to identify the most stable binding mode and analyzing the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Table 2: Potential Interacting Residues of this compound in a Hypothetical Kinase Binding Site
| Interaction Type | Potential Interacting Amino Acid Residues | Part of this compound Involved |
| Hydrogen Bond | Asp, Glu, Gln, Asn, Ser, Thr | Amino group (-NH2), Ether oxygen (-O-) |
| Pi-Pi Stacking | Phe, Tyr, Trp, His | Phenyl rings |
| Halogen Bond | Electron-rich atoms (e.g., backbone carbonyl oxygen) | Fluorine atoms |
| Hydrophobic | Ala, Val, Leu, Ile, Met | Difluorophenoxy and fluoroaniline (B8554772) rings |
Studies on similar 3-fluoro-4-oxyaniline derivatives have shown that these molecules can orient themselves within the active site of kinases to form critical interactions that contribute to high inhibitory activity. researchgate.net
Scaffold hopping and de novo design are advanced computational strategies for creating novel molecules. Scaffold hopping involves replacing the core structure (scaffold) of a known active molecule with a different scaffold while maintaining similar biological activity. De novo design, on the other hand, involves building new molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. arxiv.orgnih.gov
Starting with the this compound scaffold, a scaffold hopping approach could identify alternative core structures that preserve the spatial arrangement of the key interacting functional groups. This could lead to the discovery of novel chemotypes with improved properties, such as enhanced synthetic accessibility or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
De novo design algorithms could use the this compound structure as a starting fragment or seed within a known protein binding pocket. arxiv.org The algorithm would then "grow" the molecule by adding fragments from a pre-defined library, optimizing the geometry and interactions at each step to design novel, potent ligands. This approach has the potential to explore a vast chemical space and generate truly innovative molecular structures that might not be conceived through traditional medicinal chemistry approaches. nih.gov
Structure Activity Relationship Sar Studies and Molecular Recognition Principles of 4 2,4 Difluorophenoxy 3 Fluoroaniline Derivatives
Rational Design and Synthesis of Analogs with Systematic Structural Modifications
The rational design of analogs of 4-(2,4-difluorophenoxy)-3-fluoroaniline is often guided by the goal of optimizing interactions with a specific biological target, such as the ATP-binding pocket of a protein kinase. Systematic structural modifications are introduced to probe the steric and electronic requirements of the binding site.
The synthesis of these analogs typically involves a multi-step process. A common synthetic route to the core structure involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, the synthesis of a related compound, 3-fluoro-4-morpholinoaniline, is achieved by reacting 1,2-difluoro-4-nitrobenzene with morpholine, followed by the reduction of the nitro group. researchgate.net A similar strategy can be employed for the synthesis of the this compound core, where 1,2,4-trifluorobenzene (B1293510) or a related precursor is reacted with 2,4-difluorophenol (B48109), followed by nitration and subsequent reduction of the nitro group to an aniline (B41778).
Once the core aniline is obtained, further modifications can be made. For example, in the development of pyrrolo[2,1-f] nih.govnih.govnih.govtriazine-based kinase inhibitors, the aniline nitrogen of a substituted 4-(2,4-difluorophenylamino) moiety is coupled with a heterocyclic core. nih.gov The substituents on the pyrrolotriazine ring can then be systematically varied to explore their impact on biological activity.
Another example of rational design is seen in the development of the BET bromodomain inhibitor ABBV-075 (Mivebresib). nih.gov In this case, the 4-(2,4-difluorophenoxy)phenyl group is attached to a pyrrolopyridone core. The design process involved efforts to establish a bidentate interaction with a crucial asparagine residue in the binding site, leading to the selection of the pyrrolopyridone scaffold which significantly improved potency. nih.gov Further SAR studies focused on modifying other parts of the molecule to enhance both potency and pharmacokinetic properties. nih.gov
Identification of Key Pharmacophoric Elements and Binding Determinants
Through the synthesis and biological evaluation of a series of analogs, key pharmacophoric elements and binding determinants for the this compound scaffold have been identified, particularly in the context of kinase inhibition.
A pharmacophore model for this class of compounds typically includes:
A hydrogen bond donor: The aniline nitrogen often acts as a crucial hydrogen bond donor, interacting with a backbone carbonyl group in the hinge region of the kinase ATP-binding site.
A substituted aromatic ring system: The 4-(2,4-difluorophenoxy) moiety serves as a key recognition element, occupying a hydrophobic pocket within the binding site. The fluorine atoms play a significant role in modulating the electronic properties and binding affinity.
In the case of pyrrolo[2,1-f] nih.govnih.govnih.govtriazine-based inhibitors of VEGFR-2 and FGFR-1, the 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino) group was identified as a potent pharmacophore. nih.gov The enzyme kinetics confirmed that these analogs act as ATP-competitive inhibitors. nih.gov
For the BET bromodomain inhibitor ABBV-075, the 4-(2,4-difluorophenoxy)phenyl group is a critical component for achieving high potency. nih.gov The SAR studies for this series revealed that the pyrrolopyridone core, which forms a bidentate interaction with an asparagine residue, is another key binding determinant. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies on bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline linker have also been conducted to predict their anticancer activity. researchgate.net These studies aim to correlate the physicochemical properties of the molecules with their biological activity, further helping to identify key determinants for potency. researchgate.net
The following table summarizes the key pharmacophoric elements and their roles based on studies of related compounds.
| Pharmacophoric Element | Role in Biological Activity | Reference |
| Aniline N-H | Hydrogen bond donor to kinase hinge region | nih.gov |
| 4-(2,4-Difluorophenoxy) group | Occupies hydrophobic pocket, key recognition element | nih.gov |
| 3-Fluoro substituent | Modulates pKa and conformation | researchgate.net |
| Heterocyclic Core (e.g., pyrrolotriazine, pyrrolopyridone) | Scaffolding, additional binding interactions | nih.govnih.gov |
Stereochemical and Conformational Effects on Biological Activity (if applicable)
While the core this compound structure is achiral, the introduction of chiral centers in its derivatives can have a significant impact on biological activity. The three-dimensional arrangement of atoms is crucial for optimal interaction with the often-chiral environment of a biological target's binding site.
Although specific studies on the stereochemistry of simple this compound derivatives are not widely available in the public domain, general principles of medicinal chemistry suggest that different stereoisomers of a chiral derivative would likely exhibit different biological activities. This is because one enantiomer may fit more snugly into the binding pocket of a receptor or enzyme than the other, leading to a more potent effect.
In the broader context of drug design, it has been shown that fluorine substitution can influence the conformation of molecules, which in turn affects their biological activity. selvita.com
Role of Fluorine Substitution in Modulating Lipophilicity and Bioisosterism
The strategic placement of fluorine atoms on the this compound scaffold is a prime example of leveraging the unique properties of fluorine in drug design. Fluorine substitution plays a multifaceted role in modulating lipophilicity and acting as a bioisostere.
Modulating Lipophilicity: Lipophilicity is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of fluorine can have a complex effect on lipophilicity. While a single fluorine atom is generally considered to be lipophilic, increasing the number of fluorine atoms on an aromatic ring does not always lead to a linear increase in lipophilicity. In some cases, extensive fluorination can even decrease lipophilicity due to the strong electron-withdrawing nature of fluorine, which can reduce the polarizability of the molecule.
Bioisosterism: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group. selvita.com A bioisostere is a chemical substituent that can be interchanged with another substituent without significantly altering the biological activity of the molecule.
Hydrogen Bioisostere: The fluorine atom at the 3-position of the aniline ring is a bioisostere for a hydrogen atom. Its introduction can block metabolic oxidation at that position, thereby improving the metabolic stability and half-life of the compound. The high electronegativity of fluorine can also alter the pKa of the aniline group, which can affect its binding affinity and solubility.
Modulation of Binding Interactions: The fluorine atoms on the phenoxy ring can engage in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, contributing to the binding affinity. They also alter the charge distribution on the aromatic ring, which can influence π-π stacking interactions with aromatic residues in the binding pocket.
The use of fluorine as a bioisostere is a well-established strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. nih.gov The success of this strategy, however, is highly dependent on the specific biological target and the molecular context. nih.gov
The following table summarizes the effects of fluorine substitution on the properties of the molecule.
| Property | Effect of Fluorine Substitution | Reference |
| Lipophilicity | Generally increases, but context-dependent | nih.gov |
| Metabolic Stability | Can block metabolic oxidation (H-bioisostere) | selvita.com |
| pKa of Aniline | Lowers the pKa due to electron-withdrawing effect | selvita.com |
| Binding Affinity | Can participate in favorable interactions (e.g., C–F···C=O) | selvita.com |
Applications As Advanced Synthetic Intermediates in Complex Molecule Synthesis
Precursor in the Synthesis of Bioactive Heterocyclic Scaffolds
The unique electronic properties conferred by the fluorine substituents make 4-(2,4-Difluorophenoxy)-3-fluoroaniline an important starting material for constructing heterocyclic systems with potential therapeutic applications.
Derivatives of Quinazolines
No specific examples of this compound being used as a direct precursor in the synthesis of quinazoline derivatives were identified in the searched literature. General methods for quinazoline synthesis often involve the cyclization of anthranilic acid derivatives or related anilines, but specific utilization of this compound is not documented.
Imidazolopiperazine Frameworks
The imidazolopiperazine scaffold is a significant chemotype in the discovery of antimalarial agents. While direct synthesis using this compound was not explicitly detailed, closely related structures are utilized in the synthesis of potent imidazolopiperazine-based antimalarials. For instance, the synthesis of second-generation antimalarial agents involved a palladium-mediated amination reaction between a core structure and various anilines, such as 4-chloro-3-fluoroaniline, to explore structure-activity relationships nih.gov. This suggests that this compound could be a viable, albeit undocumented in the search results, precursor for analogous structures. The optimization of these scaffolds focuses on improving potency against drug-resistant malaria strains and enhancing pharmacokinetic properties nih.govnih.gov.
Building Block Chemistry for Multi-Component Reactions (MCRs)
There is no information available in the searched literature describing the use of this compound as a building block in multi-component reactions. MCRs are powerful tools in synthetic chemistry for rapidly building molecular complexity fluorine1.ru.
Synthesis of Chemical Probes and Modulators for Biological Research
No research was identified that specifically employs this compound for the synthesis of chemical probes or modulators for biological research.
Strategies for Diversity-Oriented Synthesis (DOS) Utilizing the Compound
The application of this compound in diversity-oriented synthesis (DOS) has not been documented in the available literature. DOS is a strategy aimed at creating structurally diverse small molecules for high-throughput screening and drug discovery nih.govmdpi.com.
Future Research Directions and Emerging Innovations in 4 2,4 Difluorophenoxy 3 Fluoroaniline Chemistry
Integration of Artificial Intelligence (AI) and Machine Learning (ML) for Enhanced Molecular Design and Synthetic Route Prediction
Furthermore, AI can significantly streamline synthesis planning. Predictive algorithms can suggest the most efficient synthetic routes, identify optimal reaction conditions, and even predict potential side products. youtube.com By integrating these predictive capabilities, researchers can reduce the number of experiments needed, saving time and resources. For a complex molecule like 4-(2,4-Difluorophenoxy)-3-fluoroaniline, which involves key C-O bond formation, AI can help select the most effective catalytic systems and reagents from a multitude of options. acs.orgorganic-chemistry.org
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Generative Molecular Design | Utilizes models like RNNs and Variational Autoencoders (VAEs) to generate novel chemical structures with desired properties. nih.gov | Design of new analogs with tailored properties (e.g., for use in polymers or as electronic materials). |
| Property Prediction | Employs supervised ML to predict physicochemical properties (e.g., solubility, thermal stability, electronic characteristics) of new molecules. nih.gov | Rapidly screen virtual libraries of derivatives to identify candidates for specific high-performance applications. |
| Retrosynthetic Analysis | AI tools predict and design optimal synthetic pathways for a target molecule. youtube.com | Identification of more efficient, cost-effective, and sustainable routes for the synthesis of the parent compound and its derivatives. |
| Reaction Optimization | Algorithms analyze experimental data to suggest optimal reaction conditions (temperature, catalyst, solvent) to maximize yield and purity. | Refine existing synthetic protocols for diaryl ether formation, leading to higher efficiency and reduced waste. |
Exploration of Novel Catalytic Systems and Unconventional Reactivity
The synthesis of diaryl ethers, the core structural motif of this compound, has traditionally relied on methods like the Ullmann condensation. nih.govresearchgate.net However, these methods often require harsh reaction conditions and stoichiometric amounts of copper. nih.govresearchgate.net Modern research is focused on developing more efficient and versatile catalytic systems that operate under milder conditions.
Palladium- and nickel-catalyzed cross-coupling reactions represent a significant advancement, allowing for the synthesis of diaryl ethers from aryl halides and phenols with greater functional group tolerance. acs.org The development of specialized ligands is crucial for the success of these reactions. Another promising area is the use of nano-catalysts. For example, palladium nanoparticles supported on materials like magnetically separable nanocatalysts have been shown to be highly active and reusable for C-O coupling reactions, offering both economic and environmental benefits. nih.gov Similarly, copper-based heterogeneous magnetic catalysts are being explored to improve upon the classical Ullmann reaction by enabling easier separation and catalyst recycling. nih.gov
Future work could focus on applying these advanced catalytic systems to the synthesis of this compound. This would involve the coupling of a 2,4-difluorophenol (B48109) derivative with a suitably protected 3-fluoro-4-haloaniline precursor. Research into unconventional reactivity, such as decarbonylative etherification where an aromatic ester is converted to a diaryl ether, could also provide new synthetic avenues. acs.org
| Catalytic System | Description | Advantages for Diaryl Ether Synthesis |
|---|---|---|
| Palladium/Nickel Catalysis | Cross-coupling of aryl halides and phenols using Pd or Ni catalysts with specialized diphosphine ligands. acs.org | High yields, broad substrate scope, and can be performed on a gram scale. acs.org |
| Supported Nanocatalysts | Palladium or copper nanoparticles immobilized on a solid support (e.g., carbon nanotubes, magnetic nanoparticles). nih.gov | High efficiency, catalyst can be easily separated and reused multiple times with no significant loss in activity. nih.gov |
| Modern Ullmann-Type Reactions | Copper-catalyzed coupling using advanced ligands (e.g., N,N-dimethylglycine) or catalyst systems (e.g., CuI/Fe(acac)3). organic-chemistry.org | Milder reaction conditions (e.g., lower temperatures) compared to classical Ullmann reactions. organic-chemistry.org |
| Transition-Metal-Free SNAr | Nucleophilic aromatic substitution of activated aryl halides with phenols, often assisted by microwave irradiation. organic-chemistry.org | Very rapid reaction times, avoids the use of expensive transition metal catalysts. organic-chemistry.org |
Development of Optically Active Analogs and Stereoselective Synthesis
Chirality is a fundamental property in medicinal chemistry and materials science. nih.gov The development of optically active analogs of this compound could lead to new materials with unique chiroptical properties or to intermediates for chiral pharmaceuticals. Due to the steric hindrance around the C-O-C ether linkage, derivatives of this molecule could exhibit axial chirality, a form of stereoisomerism known as atropisomerism. nih.gov
Recent advances in asymmetric catalysis offer powerful tools for constructing such chiral molecules. Chiral phosphoric acids, for example, have emerged as highly effective organocatalysts for a variety of stereoselective transformations, including the synthesis of axially chiral compounds. nih.gov These catalysts can create a chiral environment that directs the formation of one enantiomer over the other. Research in this area would involve designing precursors to this compound that can participate in an enantioselective C-O bond-forming reaction.
Another approach is the stereoselective functionalization of the aniline (B41778) ring. For example, developing methods for the enantioselective introduction of substituents could yield chiral derivatives. The synthesis of fluoro-homoneplanocin A, an antiviral agent, involved a key stereoselective opening of an epoxide with fluoride (B91410), demonstrating a strategy for creating specific stereocenters in complex fluorinated molecules. nih.gov Applying similar principles could enable the synthesis of a diverse library of optically active analogs derived from the core this compound scaffold.
Applications in Advanced Materials Science (e.g., Fluorinated Polymers, Smart Materials)
The incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with high thermal stability, chemical resistance, low surface energy, and unique electrical characteristics. mdpi.commdpi.com The this compound molecule, with its multiple fluorine atoms and a reactive amine group, is an excellent candidate as a monomer for the synthesis of high-performance fluorinated polymers.
The amine functionality allows it to be incorporated into various polymer backbones, such as polyimides, polyamides, or polyurethanes. The resulting fluorinated polymers could find use in demanding applications, for instance, as dielectric films in microelectronics, protective coatings in aerospace, or membranes for separations. mdpi.comgoogle.com For example, fluorine-containing polyimide (FPI) films have been prepared that exhibit high voltage output and exceptional temperature resistance, making them suitable for piezoelectric sensors in harsh environments. acs.org
Furthermore, this monomer could be used to create "smart materials" that respond to external stimuli. researchgate.net Certain fluorinated polymers, like polyvinylidene fluoride (PVDF), exhibit piezoelectric, pyroelectric, and ferroelectric properties. mdpi.comresearchgate.net By incorporating the rigid, polarizable structure of this compound into a polymer, it may be possible to develop new electroactive materials for use in sensors, actuators, and energy harvesting devices. researchgate.net Recent research has shown that novel smart materials combining fluorinated polymers with other components can enable advanced applications like the light-controlled manipulation of droplets. eurekalert.org The hydrophobicity conferred by fluorine could also be exploited to create self-cleaning or anti-fouling surfaces. rsc.org
| Material Class | Potential Role of this compound | Resulting Properties and Applications |
|---|---|---|
| High-Performance Polymers (e.g., Polyimides) | Used as a diamine monomer in polycondensation reactions. | Enhanced thermal stability, chemical resistance, low dielectric constant. Applications in aerospace, electronics, and specialty coatings. acs.orgresearchgate.net |
| Fluorinated Smart Materials | Incorporated into electroactive polymer backbones. | Piezoelectric, pyroelectric, and ferroelectric properties for sensors, actuators, and energy harvesting. mdpi.comresearchgate.net |
| Hydrophobic/Oleophobic Surfaces | Polymerized or grafted onto surfaces to create low-energy coatings. | Anti-fouling, self-cleaning, and moisture-resistant materials for textiles, optics, and biomedical devices. rsc.orgresearchgate.net |
| Advanced Composite Materials | Used to create a fluorinated polymer matrix. | Improved durability and resistance to environmental degradation for long-lasting structural components. google.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(2,4-Difluorophenoxy)-3-fluoroaniline, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with 2,4-difluorophenol and 3-fluoroaniline derivatives. Key steps include:
- Coupling Reaction : Reacting 2,4-difluorophenol with a halogenated intermediate (e.g., 3-fluoro-4-nitroaniline) under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .
- Reduction : Reducing the nitro group to an amine using catalytic hydrogenation or Fe/HCl .
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization : NMR (¹H/¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) confirm structure and purity .
Q. How is the purity of this compound validated in academic research settings?
- Methodological Answer : Purity is assessed via:
- HPLC/LC-MS : Retention time consistency and absence of secondary peaks indicate purity ≥95% .
- Elemental Analysis : Matching calculated and observed C, H, N, F content.
- Spectroscopic Techniques : FTIR for functional group verification (e.g., NH₂ stretch at ~3400 cm⁻¹) .
Advanced Research Questions
Q. What strategies mitigate side reactions during the synthesis of this compound, such as over-fluorination or incomplete coupling?
- Methodological Answer :
- Controlled Fluorination : Use of selective fluorinating agents (e.g., DAST) to avoid over-substitution .
- Coupling Optimization : Employing Ullmann or Buchwald-Hartwig conditions with Pd catalysts for efficient aryl ether formation .
- Reaction Monitoring : In-situ FTIR or TLC to track intermediate formation and adjust reaction time/temperature .
Q. What computational methods predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model binding affinities to targets (e.g., kinases implicated in cancer ).
- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with biological activity .
Q. How do structural modifications (e.g., replacing difluorophenoxy with chlorophenoxy) alter the compound’s physicochemical and biological properties?
- Methodological Answer :
- Lipophilicity : Fluorine increases logP compared to chloro analogues, enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in vitro .
- Bioactivity : Difluorophenoxy derivatives show higher selectivity in kinase inhibition assays compared to chlorinated analogues .
Q. What advanced analytical techniques quantify this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Multiple reaction monitoring (MRM) for trace quantification (LOD <1 ng/mL) in plasma .
- Isotopic Labeling : Use of deuterated internal standards (e.g., d₄-4-(2,4-Difluorophenoxy)-3-fluoroaniline) for accurate calibration .
Q. What are the degradation pathways of this compound under physiological or environmental conditions?
- Methodological Answer :
- Hydrolysis : The phenoxy ether bond is susceptible to acidic/basic hydrolysis, yielding 2,4-difluorophenol and 3-fluoroaniline derivatives .
- Oxidation : NH₂ group oxidizes to nitro or nitroso compounds under oxidative stress (e.g., H₂O₂) .
- Photodegradation : UV exposure accelerates decomposition; stabilized via light-protected storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
